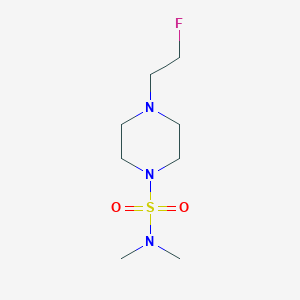

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine, and a sulfonamide group. The presence of the fluorine atom suggests that it might have unique properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonamide group, and a fluoroethyl group. The electronegativity of the fluorine atom could influence the overall polarity and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The piperazine ring might undergo reactions typical of amines, while the sulfonamide group could participate in reactions typical of amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could impart unique properties due to fluorine’s high electronegativity .

Aplicaciones Científicas De Investigación

Synthesis and Development of Receptor Antagonists

A novel method for the synthesis of sulfonamides was developed, targeting the development of adenosine A2B receptor antagonists. This method utilized p-nitrophenoxide as a leaving group, enabling the synthesis of a variety of sulfonamides with improved yields and potencies at A2B receptors. The most potent compound identified exhibited high selectivity and affinity for the human A2B receptor, demonstrating the potential of this sulfonamide structure in therapeutic applications (Luo Yan et al., 2006).

Fluorescent Molecular Probes

Solvatochromic dyes incorporating sulfonamide structures were synthesized, showing strong solvent-dependent fluorescence. These dyes, with their significant Stokes shift and high fluorescence quantum yields, are ideal for developing ultrasensitive fluorescent molecular probes. These probes can be applied in studying various biological events and processes, highlighting the role of sulfonamides in enhancing the functionality of fluorescent dyes (Z. Diwu et al., 1997).

Stabilizers and Fluorogenic Sensors

Stilbene-based vinyl sulfonamides were explored as both fluorogenic sensors and covalent stabilizers of transthyretin (TTR), preventing amyloidogenesis. These compounds selectively bind to TTR, undergo chemoselective reactions, and exhibit potent inhibition of TTR dissociation and fibril formation. The fluorogenic nature of these compounds allows for the precise quantification of TTR in complex biological samples, offering insights into their potential therapeutic applications (E. H. Suh et al., 2013).

Investigation of Drug Binding Sites

Research on human serum albumin (HSA) revealed specific binding sites for anionic drugs, utilizing sulfonamide-based fluorescent probes. This study provided insights into the structural requirements for drug binding and the conformational changes in HSA upon drug interaction. Such understanding aids in the development of drug delivery systems and the optimization of drug efficacy (G. Sudlow et al., 1976).

Exploration of Anion-Exchange Membranes

A study challenged the stability of anion-exchange membranes derived from Nafion sulfonyl fluoride precursor and 1,4-dimethylpiperazine. Contrary to previous reports, the reaction was found to produce membranes with high cation-exchange capacities but no anion-exchange capacities, questioning the reliability of such membranes for specific applications (Donna M. Hillman et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study and application of fluorinated organic compounds is a vibrant field of research, with potential applications in various areas including pharmaceuticals, agrochemicals, and materials science . The future research directions for this specific compound would depend on its intended use and observed properties.

Propiedades

IUPAC Name |

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18FN3O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYYMXPAJKHWGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2388692.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2388695.png)

![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)

![3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2388700.png)

![8-[[Benzyl(methyl)amino]methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388701.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)